molecular formula C22H24N2O3S B2874000 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1226438-43-2

4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2874000
CAS No.: 1226438-43-2
M. Wt: 396.51
InChI Key: QUAVOAMURGXRQJ-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline moiety, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its specific combination of functional groups, which confer a distinct set of pharmacological properties. Its ability to act as an A2B receptor antagonist and its broad-spectrum antimicrobial activity set it apart from other similar compounds .

Properties

IUPAC Name

[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-2-17-10-12-18(13-11-17)24-16-21(22(25)23-14-6-3-7-15-23)28(26,27)20-9-5-4-8-19(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVOAMURGXRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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